molecular formula C8H7NO B6210239 3-ethynyl-4-methoxypyridine CAS No. 1196155-25-5

3-ethynyl-4-methoxypyridine

Cat. No.: B6210239
CAS No.: 1196155-25-5
M. Wt: 133.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethynyl-4-methoxypyridine: is an organic compound with the molecular formula C8H7NO . It is a derivative of pyridine, featuring an ethynyl group at the third position and a methoxy group at the fourth position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-4-methoxypyridine typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling. This method allows for the formation of carbon-carbon bonds between an ethynyl group and a pyridine ring. The reaction conditions generally include the use of a palladium catalyst, a base, and an appropriate solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-ethynyl-4-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols

Major Products Formed:

Scientific Research Applications

3-ethynyl-4-methoxypyridine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-ethynyl-4-methoxypyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Uniqueness: 3-ethynyl-4-methoxypyridine is unique due to the presence of both the ethynyl and methoxy groups on the pyridine ring. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .

Properties

CAS No.

1196155-25-5

Molecular Formula

C8H7NO

Molecular Weight

133.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.